molecular formula C16H23BrO B1280269 2-Bromo-1-(4-octylphenyl)ethanone CAS No. 64068-76-4

2-Bromo-1-(4-octylphenyl)ethanone

Cat. No. B1280269
CAS RN: 64068-76-4
M. Wt: 311.26 g/mol
InChI Key: OEFKRBPTEVTSLY-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-octylphenyl)ethanone is a chemical compound with the molecular formula C16H23BrO . It has an average mass of 311.257 Da and a monoisotopic mass of 310.093231 Da . It is used as an intermediate in the synthesis of 1-Hydroxy Fingolimod, an impurity of Fingolimod, an immunomodulating drug mostly used for treating multiple sclerosis (MS) .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-(4-octylphenyl)ethanone consists of a bromine atom attached to the second carbon of the ethanone group, and a 4-octylphenyl group attached to the first carbon of the ethanone group .

Scientific Research Applications

Chemical Synthesis

  • Synthesis of Key Intermediates : It is used in the synthesis of key intermediates for various compounds. For instance, Li Yu-feng (2013) described the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, using an improved method with a yield of 64.7% and a purity of 90.2% (Li Yu-feng, 2013).

  • Chalcone Analogues Synthesis : It's also used in the synthesis of chalcone analogues. C. Curti et al. (2007) demonstrated an electron-transfer chain reaction to synthesize α,β-unsaturated ketones via a SRN1 mechanism, using 2-bromo-1-(4-nitrophenyl)ethanone (Curti, Gellis, & Vanelle, 2007).

Pharmacological Research

Crystal Structure and Stability

  • Hydrogen-Bonding Patterns in Enaminones : James L. Balderson et al. (2007) studied the hydrogen-bonding patterns in enaminones, including derivatives of bromophenylethanone, revealing bifurcated intra- and intermolecular hydrogen bonding important for understanding their stability and reactivity (Balderson, Fernandes, Michael, & Perry, 2007).

Novel Compounds Synthesis

  • Synthesis of Iminolactones : A. Shaabani et al. (2008) reported a novel three-component condensation reaction involving 2-bromo-1-(4-bromophenyl)ethanone for synthesizing fully substituted iminolactones (Shaabani, Soleimani, & Sarvary, 2008).

  • Synthesis of Thiazole and Thiophene Derivatives : S. Hessien et al. (2009) utilized 2-bromo-1-[4-tosyl amino) phenyl]ethanone for synthesizing novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives, demonstrating its utility in creating a range of organic compounds (Hessien, Kadah, & Marzouk, 2009).

properties

IUPAC Name

2-bromo-1-(4-octylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrO/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)16(18)13-17/h9-12H,2-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFKRBPTEVTSLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461753
Record name 2-bromo-1-(4-octylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-octylphenyl)ethanone

CAS RN

64068-76-4
Record name 2-bromo-1-(4-octylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(4-octylphenyl)ethanone
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Synthesis routes and methods I

Procedure details

To a flame dried round bottom flask equipped with a magnetic stirbar under an inert atmosphere was added AlCl3 (5.47 g; 41 mmol) followed by 1,2-dichloroethane (22 mL). The stirring suspension was then brought to 0° C. and 1-phenyloctane (7.99 mL, 36 mmol) was added in one portion. Bromoacetyl bromide (3.75 mL, 43 mmol) was then added dropwise over a period of 10 minutes. Upon completing addition of the acid bromide, the reaction mixture was brought to rt and stirred for 2 h. The reaction mixture was then quenched carefully by slow addition of H2O (36 mL) without ever letting the reaction mixture exceed 45° C. producing a suspension of solid white precipitate. The aqueous layer of the quenched reaction mixture was discarded and the organic phase washed once with 10% HCl (10 mL), washed once with H2O (10 mL), and dried over magnesium sulfate. The dried organic phase was then concentrated in vacuo to a green/brown oil. Recrystallization from MeOH/H2O provided the product 1 (6.36 g, 57%) as white needles in three crops. Rf=0.21 (1:19 EtOAc/hexanes).
Name
Quantity
5.47 g
Type
reactant
Reaction Step One
Quantity
7.99 mL
Type
reactant
Reaction Step Two
Quantity
3.75 mL
Type
reactant
Reaction Step Three
[Compound]
Name
acid bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
22 mL
Type
solvent
Reaction Step Five
Yield
57%

Synthesis routes and methods II

Procedure details

To a solution of 4′-octylacetophenone (18′) (23.9 g) in acetic acid (100 ml) is added hydrogen bromide-acetic acid solution (25%, 34 ml) under ice-cooling, which is followed by dropwise addition of bromine (5.3 ml). The mixture is heated to 30° C. and stirred for 3 hr. The solvent is distilled away and the mixture is purified by silica gel column chromatography to give 2-bromo-4′-octylacetophenone as colorless crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Aluminium chloride (4.80 g, 32.0 mmol, 1.0 eq.) and 1-phenyloctane (6.84 g, 32.0 mmol) were dissolved in dry dichloromethane (10 mL) and cooled to −10° C. A solution of bromoacetyl bromide (3.14 mL, 32.0 mmol, 1.0 eq.) in dichloromethane (12 mL) was added dropwise and the mixture was allowed to return to r.t. while stirring overnight. The mixture was slowly poured into ice water (100 mL) and the aqueous phase was extracted with dichloromethane (3×50 mL). The combined organic layers were dried over MgSO4 and concentrated under reduced pressure. The product was obtained as brown, highly viscous oil and was used in the next reaction without purification. Yield: 8.90 g (62%), purity: 69% (GC).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.14 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

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